molecular formula C13H14N4OS B7530999 N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide

N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide

Número de catálogo B7530999
Peso molecular: 274.34 g/mol
Clave InChI: MKNKGKMBBWYEKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which target the amyloid beta (Aβ) peptide that is responsible for the formation of plaques in the brain.

Mecanismo De Acción

N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide works by modulating the activity of gamma-secretase, an enzyme that is responsible for the production of Aβ. By modulating the activity of gamma-secretase, N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide reduces the production of Aβ, which in turn reduces the formation of plaques in the brain. This mechanism of action is different from other drugs that target Aβ, such as antibodies, which directly bind to Aβ and remove it from the brain.
Biochemical and Physiological Effects:
N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been shown to reduce the levels of Aβ in the brain, which is a key hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has a good safety profile and is well-tolerated in preclinical studies. However, further studies are needed to determine the long-term safety and efficacy of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is its specificity for gamma-secretase, which reduces the risk of off-target effects. N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide also has a good safety profile and is well-tolerated in preclinical studies. However, one limitation of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data, which makes it difficult to determine the long-term safety and efficacy of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide.

Direcciones Futuras

There are several future directions for the development of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of clinical trials to determine the safety and efficacy of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide in humans. Additionally, further studies are needed to determine the optimal dose and duration of treatment for N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide. Finally, the potential of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide as a treatment for other cognitive disorders, such as Parkinson's disease and Huntington's disease, should be explored.
Conclusion:
In conclusion, N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is a novel compound that has shown promising results in preclinical models of Alzheimer's disease. It works by modulating the activity of gamma-secretase, which reduces the production of Aβ and the formation of plaques in the brain. N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has a good safety profile and is well-tolerated in preclinical studies. However, further studies are needed to determine the long-term safety and efficacy of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide. The development of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide as a potential treatment for cognitive disorders is an exciting area of research with many future directions.

Métodos De Síntesis

The synthesis of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide involves several steps, starting with the preparation of the key intermediate, 4-(thiadiazol-4-yl)aniline. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide. The synthesis of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. It has been shown to reduce the levels of Aβ in the brain, which is a key hallmark of the disease. N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide as a potential treatment for cognitive disorders.

Propiedades

IUPAC Name

N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(17-7-1-2-8-17)14-11-5-3-10(4-6-11)12-9-19-16-15-12/h3-6,9H,1-2,7-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKGKMBBWYEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.